molecular formula C3H4ClNS B147796 2-Chloroethyl isothiocyanate CAS No. 6099-88-3

2-Chloroethyl isothiocyanate

Cat. No.: B147796
CAS No.: 6099-88-3
M. Wt: 121.59 g/mol
InChI Key: ZUWFBQUHBOUPFK-UHFFFAOYSA-N
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Description

2-Chloroethyl isothiocyanate, also known as this compound, is a useful research compound. Its molecular formula is C3H4ClNS and its molecular weight is 121.59 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Reactions and Synthesis

2-Chloroethyl isothiocyanate has been explored in various chemical reactions and synthetic processes. For instance, its reaction with aliphatic and aromatic amines results in the formation of 2-arylamino-2-thiazoline hydrochlorides. These compounds have been studied for their structural properties and potential rearrangement reactions (Ávalos et al., 1993). Additionally, this compound reacts with N-phenylethyleneimine and ethylene sulfide, leading to the formation of various thiazolidine and thiazolinium compounds (Sineokov & Kutyreva, 1971).

Antimicrobial Activity

Isothiocyanates, including derivatives like this compound, have been found to exhibit antimicrobial properties. A study demonstrated their effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), showing a dose-dependent and structure-dependent antibacterial effectiveness (Dias, Aires, & Saavedra, 2014).

Applications in Flow Chemistry

The use of isothiocyanates in flow chemistry has been reported, with a focus on their rapid generation for efficient chemical transformations. This includes the direct conversion of chloroximes to isothiocyanates using flow insert cartridges, which streamlines the chemical process (Baumann & Baxendale, 2013).

Chemopreventive Potential

Various studies have highlighted the chemopreventive potential of isothiocyanates, which may include derivatives of this compound. They have been studied for their ability to inhibit carcinogenesis, potentially through the inhibition of cytochrome P450 enzymes and the induction of Phase II enzymes (Hecht, 2000). Additionally, these compounds can trigger apoptosis in cancer cells, overcoming the inhibitory action of certain oncoproteins (Thomson et al., 2006).

Agricultural Applications

Isothiocyanates, including this compound, have been evaluated for their potential in agricultural applications, particularly in the management of plant-parasitic nematodes. Their toxicity to nematodes suggests their usefulness in integrated pest management strategies (Zasada & Ferris, 2003).

Mechanism of Action

Isothiocyanates, including 2-Chloroethyl isothiocyanate, exert their effects through a variety of distinct but interconnected signaling pathways important for inhibiting carcinogenesis, including those involved in detoxification, inflammation, apoptosis, and cell cycle and epigenetic regulation .

Safety and Hazards

2-Chloroethyl isothiocyanate is a flammable liquid and vapor. It causes severe skin burns and eye damage. It may cause respiratory irritation and may cause allergy or asthma symptoms or breathing difficulties if inhaled. It is toxic if swallowed, in contact with skin, or if inhaled .

Future Directions

While there is a significant amount of research on isothiocyanates, including 2-Chloroethyl isothiocyanate, there is still much to learn about their antimicrobial properties against human pathogens . Further studies are needed to standardize methods and compare the antimicrobial activity of different isothiocyanates .

Properties

IUPAC Name

1-chloro-2-isothiocyanatoethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4ClNS/c4-1-2-5-3-6/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUWFBQUHBOUPFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20209836
Record name 2-Chloroethyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20209836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6099-88-3
Record name 2-Chloroethyl isothiocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006099883
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloroethyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20209836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloroethyl Isothiocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the main reaction pathway of 2-chloroethyl isothiocyanate with aromatic amines?

A1: this compound reacts with aromatic amines to primarily form 2-arylamino-2-thiazoline hydrochlorides. This reaction is described in detail by McKay et al. []. The reaction proceeds through a cyclization step where the amine nitrogen attacks the electrophilic carbon of the isothiocyanate group, followed by intramolecular nucleophilic substitution of the chlorine atom by the sulfur atom.

Q2: Are there any known variations in the reaction of this compound with different types of amines?

A3: While the provided articles focus on reactions with aromatic amines, McKay et al. [] explore the reaction of this compound with aliphatic amines. This suggests that the reactivity profile might differ depending on the amine's structure, potentially leading to diverse products.

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